CYCLOPENTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
CYCLOPENTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is an organic compound that features a cyclopentyl group, a fluorobenzyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPENTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves the reaction of cyclopentylamine with 4-(4-fluorobenzyl)piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
CYCLOPENTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
CYCLOPENTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of CYCLOPENTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it has been shown to act as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. The compound binds to the active site of tyrosinase, preventing the conversion of tyrosine to melanin, thereby exhibiting antimelanogenic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-FLUOROBENZYL)PIPERIDINE: Shares the fluorobenzyl and piperidine moieties but lacks the cyclopentyl group.
N-arylpiperazine: Contains the piperazine moiety but differs in the aryl substituents.
Uniqueness
CYCLOPENTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of the cyclopentyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Properties
IUPAC Name |
cyclopentyl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-7-5-14(6-8-16)13-19-9-11-20(12-10-19)17(21)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEKXGBZDNXOIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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